molecular formula C14H20BrN5O B4878127 4-BROMO-1-ETHYL-N~3~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

4-BROMO-1-ETHYL-N~3~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4878127
M. Wt: 354.25 g/mol
InChI Key: INMGHFZBJVGLHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMO-1-ETHYL-N~3~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-1-ETHYL-N~3~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step reactions starting from simpler pyrazole derivatives. One common method includes the bromination of a pyrazole precursor followed by alkylation and acylation reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-1-ETHYL-N~3~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly involves replacing the bromine atom with other functional groups.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4-BROMO-1-ETHYL-N~3~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-1-ETHYL-N~3~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-ETHYL-3-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE: Lacks the bromine and additional pyrazole ring, making it less complex.

    4-BROMO-3-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: Similar structure but different substitution pattern.

Uniqueness

4-BROMO-1-ETHYL-N~3~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of substituents, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-bromo-1-ethyl-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN5O/c1-5-19-9-12(15)13(17-19)14(21)18(4)8-11-7-16-20(6-2)10(11)3/h7,9H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMGHFZBJVGLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N(C)CC2=C(N(N=C2)CC)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BROMO-1-ETHYL-N~3~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-BROMO-1-ETHYL-N~3~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4-BROMO-1-ETHYL-N~3~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4-BROMO-1-ETHYL-N~3~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4-BROMO-1-ETHYL-N~3~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
4-BROMO-1-ETHYL-N~3~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.